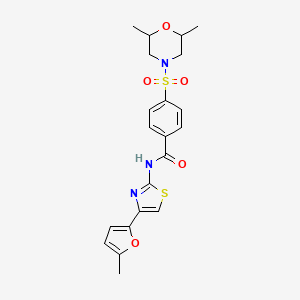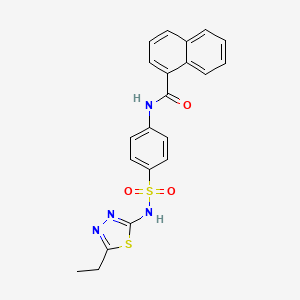![molecular formula C23H17ClFNO4S B2383550 (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114872-36-4](/img/structure/B2383550.png)
(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H17ClFNO4S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activities
A series of compounds related to the chemical have been synthesized and evaluated for their antitubercular activities. Compounds in this series showed promising minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents (Bisht et al., 2010).
Clathrate Formation
The compound plays a role in clathrate formation, particularly with benzene guests. This is significant for understanding molecular interactions in the formation of inclusion complexes (Eto et al., 2011).
Environmental Fate and Behavior
Studies on similar benzophenone derivatives have explored their environmental fate and behavior in aqueous solutions. This research is crucial for understanding the environmental impact and degradation processes of these compounds (Santos & Esteves da Silva, 2019).
Reactivity Towards Nucleophiles
Research on the reactivity of related benzo[b]thiophene derivatives towards sulfur- and oxygen-containing nucleophiles has provided insights into their potential applications in organic synthesis (Pouzet et al., 1998).
Sensing Applications
Derivatives of this compound have been applied in the development of fluorescent probes for sensing pH and metal cations, demonstrating their potential in analytical chemistry (Tanaka et al., 2001).
Synthesis of Antimicrobial Agents
Synthesis of formazans from related thiadiazole derivatives has been explored for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Sah et al., 2014).
Structural Analysis
Studies have also focused on the structural analysis of related compounds, which is essential for understanding their chemical properties and potential applications in various fields (Takahashi, 2011).
Anticonvulsant Activity
Synthesized derivatives have been evaluated for their anticonvulsant activities, suggesting potential therapeutic applications in neurology (Nakao et al., 1991).
Photochemical Studies
Photo-reorganization studies of benzothiophene derivatives have been conducted, highlighting the compound's potential in photobiological sciences (Dalal et al., 2017).
Fluorination Effects on Fluorophores
Research on the fluorination of fluorophores, including benzophenone derivatives, has provided insights into enhancing their photostability and spectroscopic properties (Woydziak et al., 2012).
Antioxidant Properties
Studies on related benzophenones have explored their antioxidant properties, which could have implications for pharmaceuticals and nutraceuticals (Çetinkaya et al., 2012).
Environmental Contaminant Analysis
Benzophenones and benzotriazoles, similar in structure to the compound , have been analyzed as environmental contaminants, demonstrating the importance of monitoring these compounds in environmental matrices (Zhang et al., 2011).
Photochemistry of Aromatic Halides
The photochemistry of related aromatic halides has been examined, providing valuable information for photochemical applications (Protti et al., 2004).
Condensed Pyridazine Derivatives
The synthesis and reactivity of condensed pyridazine derivatives, including those related to the compound , have been studied, showing potential in medicinal chemistry (Shindo et al., 1985).
Synthesis of Benzoxazinones
Research on the synthesis of benzoxazinones from related compounds has been conducted, furthering our understanding of organic synthesis methodologies (Alkhathlan, 2003).
Serum Analysis for Environmental Chemicals
Methods for determining related benzophenone metabolites in human serum have been developed, important for understanding human exposure to environmental chemicals (Tarazona et al., 2013).
Antimicrobial Activity of Pyridine Derivatives
Synthesis of pyridine derivatives, including those structurally similar to the compound , and their antimicrobial activities have been explored (Patel et al., 2011).
Inhibition of Carbonic Anhydrase
Studies on benzenesulfonamides, related to the compound , have shown their inhibitory effects on carbonic anhydrase, indicating potential pharmacological applications (Gul et al., 2016).
Antimitotic and Vascular Disrupting Agents
Some benzophenones, related to the compound , have been identified as antimitotic and vascular disrupting agents, with significant implications in cancer research (Chang et al., 2014).
Synthesis of Xanthones
Research on the synthesis of xanthones from related benzophenones has been conducted, contributing to the field of organic chemistry (Johnson et al., 2010).
properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-2-30-19-10-8-18(9-11-19)26-14-22(23(27)15-3-5-16(24)6-4-15)31(28,29)21-12-7-17(25)13-20(21)26/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUXHDZDBIKVHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2383471.png)

![3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383473.png)
![(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2383474.png)

![8-(4-Ethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2383481.png)
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N-ethyl-N-methyl-2-oxoacetamide](/img/structure/B2383483.png)

![S-(2,6-difluorophenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2383485.png)


![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)
